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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626

Alectinib, sold under the brand name Alecensa, is a second-generation, highly selective, and
potent oral inhibitor of anaplastic lymphoma kinase (ALK) developed by Chugai Pharmaceutical
Co., part of the Hoffmann-La Roche group.[1] It is a cornerstone in the treatment of non-small
cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[1][2] This technical
guide provides an in-depth overview of the discovery, mechanism of action, preclinical and
clinical development, and resistance mechanisms associated with alectinib.

Discovery and Synthesis

The development of alectinib was driven by the need to overcome resistance to the first-
generation ALK inhibitor, crizotinib, and to improve efficacy against central nervous system
(CNS) metastases. The chemical structure of alectinib is 9-ethyl-6,6-dimethyl-8-[4-(morpholin-
4-yl)piperidin-1-yl]-11-ox0-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[1]

Several synthetic routes for alectinib have been developed. One common approach involves a
multi-step process starting from readily available materials. Key steps often include Suzuki-
Miyaura cross-coupling and reductive cyclization to construct the complex tetracyclic core of
the molecule.[3][4] Another reported method utilizes a Fischer indolization to build the indole-
fused core.[5] The goal of these synthetic strategies is to achieve a high-yield, scalable, and
environmentally friendly manufacturing process suitable for commercial production.[5][6]

Mechanism of Action
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Alectinib is a tyrosine kinase inhibitor (TKI) that potently and selectively targets the ALK
receptor tyrosine kinase.[1][7][8][9] In ALK-positive NSCLC, a chromosomal rearrangement
leads to the creation of a fusion gene (most commonly EML4-ALK), which results in the
constitutive activation of the ALK kinase domain.[2][10][11] This aberrant signaling drives
uncontrolled cell proliferation and survival.

Alectinib functions by binding to the ATP-binding pocket of the ALK fusion protein, thereby
inhibiting its kinase activity.[2] This blockade prevents the autophosphorylation of ALK and the
subsequent activation of downstream signaling cascades, including the STAT3 and
PISK/AKT/mTOR pathways.[1][8][12] The inhibition of these critical pathways ultimately leads
to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).[1]
[2][8] Alectinib and its major active metabolite, M4, exhibit similar potent activity against wild-
type ALK and various mutant forms of the ALK enzyme that confer resistance to crizotinib.[1][8]
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Alectinib inhibits the constitutively active EML4-ALK fusion protein.

Pharmacokinetics

The pharmacokinetic profile of alectinib and its active metabolite M4 has been well-
characterized in both healthy subjects and patients with ALK-positive NSCLC.[13]
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Parameter Value Reference
Bioavailability 37% (under fed conditions) [1]
Time to Cmax (Tmax) 4 to 6 hours [1][14]
Plasma Protein Binding >99% (Alectinib and M4) [1]
] Primarily by CYP3A4 to active
Metabolism _ [1][9][14]
metabolite M4
o ) Alectinib: ~32.5-33 hours; M4:
Elimination Half-life [1]
~30.7-31 hours
98% in feces (84% as
Excretion unchanged alectinib, 6% as [1]
M4)
Steady-State Cmax (600 mg Alectinib: 665 ng/mL; M4: 246 (13]

BID)

ng/mL

Preclinical and Clinical Efficacy

Alectinib demonstrated potent antitumor activity in preclinical models and has shown superior

efficacy compared to crizotinib in clinical trials. A key feature is its excellent penetration of the

blood-brain barrier, leading to significant activity against CNS metastases.[9]

Preclinical Data

In preclinical studies, alectinib showed potent inhibitory activity against the ALK kinase domain

and was active in cellular and xenograft models harboring ALK fusions, including those with

mutations conferring resistance to crizotinib, such as the L1196M gatekeeper mutation.[15]
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Study Type Model Key Findings Reference
Potent inhibition of
i ) Wild-type and mutant ALK (Ki = 0.83 nmol/L
In Vitro Kinase Assay [15]
ALK for WT, 1.56 nmol/L
for L1196M)
) Potent anti-
NSCLC cell lines ) )
Cell-based Assays proliferative and pro- [15]
(H2228) _
apoptotic effects
Substantial and
i sustained tumor
In Vivo Xenograft H2228 NSCLC model ] [15]
regression at 20 or 60
mg/kg doses
High CNS-to-plasma
CNS Penetration Animal models ratios, leading to [16]

intracranial activity

Clinical Trial Efficacy

Alectinib's approval was supported by data from several pivotal clinical trials demonstrating its

robust systemic and CNS efficacy. The global phase Il ALEX trial established alectinib as a
preferred first-line treatment for ALK-positive NSCLC.[17][18][19]

Table 4.2.1: Efficacy Results from the ALEX Trial (First-Line Treatment)
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. Alectinib (600 Crizotinib (250 Hazard Ratio
Endpoint Reference
mg BID) mg BID) (95% CI)

Median PFS
) 34.8 months 10.9 months 0.43 (0.32-0.58) [19]
(Investigator)

12-month Event-

_ 68.4% 48.7% N/A [17]
Free Survival
Median OS Not Reached 57.4 months 0.67 (0.46-0.98) [19]
5-year OS Rate 62.5% 45.5% N/A [19]
CNS Progression
(Cumulative 12% 45% 0.16 (0.10-0.25) N/A

Incidence)

Table 4.2.2: Efficacy in Crizotinib-Resistant Patients (Phase Il Studies)

Result (Alectinib

Study Endpoint Reference
600 mg BID)
NP28673 ORR (Overall) 50% (95% CI, 41-59) [15]
) 8.9 months (95% ClI,

Median PFS [15]

5.6-11.3)
CNS ORR

_ 57% [16]

(measurable disease)
NP28761 ORR (Overall) 52.2% N/A
Median PFS 8.1 months N/A
CNS ORR

75% [16][15]

(measurable disease)

Safety and Tolerability

Alectinib has a well-characterized and manageable safety profile, which is generally considered
favorable compared to other ALK inhibitors.[18][20][21] The most common adverse events are
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typically low-grade and can often be managed with dose modifications.[18][20]

Table 5.1: Common Adverse Events (AES) in the ALEX Trial (All Grades)

Adverse Event Alectinib (%) Crizotinib (%) Reference
Constipation 36.8 N/A [20]
Anemia 26.3 N/A [20]

Fatigue 22.4 N/A [20]
Increased Blood

Bilirubin 21.7 N/A [20]
Myalgia 31 N/A [22]

Edema 30 N/A [15]

Key Warnings and Precautions:

Hepatotoxicity: Severe liver injury can occur. Liver function should be monitored regularly.[7]
e Renal Impairment: Renal impairment, including Grade =3 events, has been reported.[22]

e Myalgia and CPK Elevation: Severe muscle pain and creatine phosphokinase (CPK)
elevation are known side effects.[22]

e Interstitial Lung Disease (ILD)/Pneumonitis: This serious adverse reaction can occur and
requires immediate medical attention.

o Bradycardia: Slowing of the heart rate can occur; heart rate and blood pressure should be
monitored.

Mechanisms of Acquired Resistance

Despite the impressive activity of alectinib, acquired resistance eventually develops in most
patients.[23] Resistance mechanisms are broadly categorized as ALK-dependent or ALK-
independent.
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ALK-Dependent Resistance

This involves the re-activation of the ALK signaling pathway, primarily through the acquisition of
secondary mutations within the ALK kinase domain. The most common resistance mutation to
second-generation ALK inhibitors, including alectinib, is the G1202R solvent front mutation.[24]
[25][26] Other less frequent mutations include 11171T/S and V1180L.[24][25]

ALK-Independent Resistance

This occurs through the activation of alternative "bypass" signaling pathways that allow cancer
cells to survive and proliferate despite continued ALK inhibition. These mechanisms include the
activation of other receptor tyrosine kinases such as EGFR, MET, and HER3, or signaling
through the KRAS pathway.[23][25][27] In some cases, the tumor may undergo a phenotypic
transformation, for example, to small-cell lung cancer.[24]

Alectinib Treatment
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Mechanisms of acquired resistance to alectinib.
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Experimental Protocols

The development of alectinib involved a series of standardized preclinical and clinical assays to
determine its efficacy, safety, and mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)

o Objective: To determine the half-maximal inhibitory concentration (IC50) of alectinib against
the ALK enzyme.

e Methodology:

o Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in
a reaction buffer.

o Serial dilutions of alectinib are added to the reaction wells.
o The reaction is allowed to proceed for a set time at a controlled temperature.

o The reaction is stopped, and the amount of phosphorylated substrate is quantified, often
using a luminescence-based assay (e.g., ADP-Glo) or immuno-detection (e.g., ELISA).

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Cell Viability/Proliferation Assay

» Objective: To measure the anti-proliferative effect of alectinib on ALK-positive cancer cells.
» Methodology:
o ALK-positive NSCLC cells (e.g., H3122, NCI-H2228) are seeded in 96-well plates.

o After allowing cells to adhere, they are treated with a range of alectinib concentrations for
a specified period (typically 72 hours).

o Cell viability is assessed using reagents like MTT, which measures metabolic activity, or
CellTiter-Glo, which measures intracellular ATP levels.
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o Absorbance or luminescence is read using a plate reader.

o Results are used to generate dose-response curves and calculate GI50 (concentration for
50% growth inhibition).

In Vivo Tumor Xenograft Study
» Objective: To evaluate the in vivo anti-tumor efficacy of alectinib.
o Methodology:

o Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with
human ALK-positive NSCLC cells.

o Tumors are allowed to grow to a palpable size (e.g., 100-200 mma3).

o Mice are randomized into vehicle control and treatment groups.

o Alectinib is administered orally, typically once daily, at predefined doses.

o Tumor volume and body weight are measured regularly (e.g., twice weekly).

o The study is concluded when tumors in the control group reach a predetermined size or
after a set duration. Efficacy is assessed by comparing tumor growth inhibition between
treated and control groups.
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General workflow for ALK inhibitor drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 19. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naive Advanced ALK-Positive
NSCLC - Oncology Practice Management [oncpracticemanagement.com]

e 20. Clinical experience and management of adverse events in patients with advanced ALK-
positive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]

e 21. Safety of alectinib for the treatment of metastatic ALK-rearranged non-small cell lung
cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

o 22. ALECENSA® (alectinib) safety profile [alecensa.com]

e 23. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib
and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 24. oaepublish.com [oaepublish.com]

o 25. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize
mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer
Medicine [pcm.amegroups.org]

e 26. mdpi.com [mdpi.com]
e 27. karger.com [karger.com]

« To cite this document: BenchChem. [The Discovery and Development of Alectinib
(CH5447240): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933626#discovery-and-development-of-
ch5447240]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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